molecular formula C12H13FO2 B1468568 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone CAS No. 1343853-62-2

1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone

Cat. No. B1468568
CAS RN: 1343853-62-2
M. Wt: 208.23 g/mol
InChI Key: GRGUTGHUVGFJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone” is a chemical compound. It is related to 2-(2-Cyclopropylmethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl [1,3,2]dioxaborolane , which has a molecular formula of C16H22BFO3 and a molecular weight of 292.15 .

Scientific Research Applications

Metabolite Interactions in Drug Metabolism

One significant application is in the study of drug metabolism, specifically as a metabolite in the biotransformation process. For instance, the compound is involved in the metabolism of prasugrel, an antiplatelet agent, through a process that includes rapid deesterification and cytochrome P450-mediated formation of active metabolites (Rehmel et al., 2006).

Photoremovable Protecting Group in Organic Synthesis

In organic synthesis, this compound serves as a novel photoremovable protecting group for carboxylic acids. It demonstrates effective protection and subsequent release of the acid upon photolysis, with isolated yields ranging from 70-85% (Walters N. Atemnkeng et al., 2003).

Antifolate Properties in Medicinal Chemistry

This compound is also significant in medicinal chemistry, particularly in the synthesis of antifolate drugs. For example, it has been used in the synthesis of novel deazaaminopterin analogs which exhibit potency comparable to methotrexate in inhibiting dihydrofolate reductase and cell growth in certain cancer cells (J. Degraw et al., 1992).

Antimycobacterial Activity

Another application is in the field of antimicrobial research. Compounds comprising arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, showing moderate to good activity (S. Ponnuchamy et al., 2014).

properties

IUPAC Name

1-[2-(cyclopropylmethoxy)-4-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-8(14)11-5-4-10(13)6-12(11)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGUTGHUVGFJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.